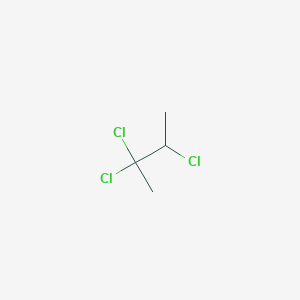
2,2,3-Trichlorobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trichlorobutane, also known as this compound, is a useful research compound. Its molecular formula is C4H7Cl3 and its molecular weight is 161.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis
Intermediate for Chloroprene Production
2,2,3-Trichlorobutane is primarily used as a precursor in the synthesis of chloroprene, which is essential for producing neoprene rubber. The compound can be generated through the chlorination of 2,3-dichlorobutane using ultraviolet light, which enhances yield efficiency under controlled temperatures .
Reactions and Transformations
The compound participates in various organic reactions:
- Substitution Reactions: It can undergo nucleophilic substitution to form alcohols or ethers.
- Elimination Reactions: It can lead to the formation of alkenes such as 1,2-dichlorobutene.
- Oxidation and Reduction: this compound can be oxidized to butanols or butanoic acids and reduced to butane or other hydrocarbons .
Polymer Industry
Production of Polymers
As an intermediate in the manufacture of chlorinated polymers, this compound contributes to the synthesis of various polymeric materials. Its role in producing chloroprene allows for the development of elastomers with desirable properties such as flexibility and chemical resistance.
Agrochemical Applications
Herbicides and Pesticides
The compound is also utilized in the production of specific agrochemicals. Its chlorinated structure allows it to act as a building block for herbicides and pesticides that are effective against a range of agricultural pests .
Case Study: Synthesis Efficiency
A study demonstrated that using ultraviolet light during the chlorination process significantly increased the yield of this compound from 2,3-dichlorobutane. The reaction was optimized at temperatures between 40°C and 50°C, achieving yields up to 94.7% . This highlights the importance of reaction conditions in maximizing product yield.
Case Study: Polymer Properties
Research has shown that polymers derived from chloroprene exhibit enhanced thermal stability and mechanical properties compared to non-chlorinated counterparts. This makes them suitable for applications in automotive and construction materials where durability is critical .
Data Tables
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Chemical Synthesis | Precursor for chloroprene | Essential for neoprene production |
| Polymer Industry | Intermediate for chlorinated polymers | Improved flexibility and resistance |
| Agrochemical | Building block for herbicides/pesticides | Effective pest control solutions |
特性
CAS番号 |
10403-60-8 |
|---|---|
分子式 |
C4H7Cl3 |
分子量 |
161.45 g/mol |
IUPAC名 |
2,2,3-trichlorobutane |
InChI |
InChI=1S/C4H7Cl3/c1-3(5)4(2,6)7/h3H,1-2H3 |
InChIキー |
UNTJXPFYXVCMFE-UHFFFAOYSA-N |
SMILES |
CC(C(C)(Cl)Cl)Cl |
正規SMILES |
CC(C(C)(Cl)Cl)Cl |
同義語 |
2,2,3-Trichlorobutane. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















